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Compound of Interest

Compound Name:

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-

diazabicyclo[3.2.1]octane-2-

carboxamide

Cat. No.: B601231 Get Quote

A Spectroscopic Comparison of Diazabicyclooctane Stereoisomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of three key stereoisomers of

diazabicyclooctane: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,5-diazabicyclo[3.2.1]octane,

and 1,5-diazabicyclo[3.3.0]octane. This document is intended for researchers, scientists, and

professionals in drug development, offering a comprehensive resource with supporting

experimental data and protocols.

Introduction
Diazabicyclooctanes are a class of bicyclic amines that have garnered significant interest in

various fields of chemistry, including catalysis, synthesis, and medicinal chemistry. Their rigid,

caged structures and the spatial orientation of their nitrogen atoms give rise to unique chemical

and physical properties. Understanding the spectroscopic signatures of different

diazabicyclooctane stereoisomers is crucial for their identification, characterization, and

application. This guide focuses on the comparative analysis of the most common isomer, 1,4-

diazabicyclo[2.2.2]octane (DABCO), with the less symmetric 1,5-diazabicyclo[3.2.1]octane and

1,5-diazabicyclo[3.3.0]octane, using nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS).
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The following tables summarize the key quantitative spectroscopic data for the three

diazabicyclooctane stereoisomers.

¹H NMR Spectral Data

Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1,4-

Diazabicyclo[2.2.

2]octane

(DABCO)

-CH₂- ~2.78 (in CDCl₃) singlet -

1,5-

Diazabicyclo[3.2.

1]octane

H-2, H-4 (axial) ~2.95 m -

H-2, H-4

(equatorial)
~2.65 m -

H-3 (axial) ~1.85 m -

H-3 (equatorial) ~1.60 m -

H-6, H-7 ~2.80 - 3.10 m -

H-8 ~2.05 m -

1,5-

Diazabicyclo[3.3.

0]octane

H-2, H-6 ~2.56 - 2.66 m -

H-3, H-7 ~1.59 - 1.96 m -

H-4, H-8 ~3.01 - 3.09 m -

Note: Chemical shifts can vary depending on the solvent and concentration.
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Compound Carbon Assignment Chemical Shift (δ, ppm)

1,4-Diazabicyclo[2.2.2]octane

(DABCO)
-CH₂- ~47.8 (in CDCl₃)

1,5-Diazabicyclo[3.2.1]octane C-2, C-4 ~58.0

C-3 ~30.0

C-6, C-7 ~50.0 - 55.0

C-8 ~40.0

1,5-Diazabicyclo[3.3.0]octane C-2, C-8 ~55.48

C-3, C-7 ~25.33

C-4, C-6 ~36.00

Note: Chemical shifts can vary depending on the solvent and concentration.
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Compound Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity

1,4-

Diazabicyclo[2.2.2]oct

ane (DABCO)

C-H stretch 2870 - 2950 Strong

C-N stretch 1050 - 1150 Medium

CH₂ wagging 1310 - 1350 Medium

Ring breathing ~790 Medium

1,5-

Diazabicyclo[3.2.1]oct

ane

C-H stretch 2850 - 2960 Strong

C-N stretch 1040 - 1140 Medium

1,5-

Diazabicyclo[3.3.0]oct

ane

C-H stretch 2850 - 2960 Strong

C-N stretch 1030 - 1130 Medium

Mass Spectrometry Data
Compound Molecular Ion (M⁺) m/z

Key Fragmentation Peaks
(m/z)

1,4-Diazabicyclo[2.2.2]octane

(DABCO)
112 83, 69, 56, 42

1,5-Diazabicyclo[3.2.1]octane 112 97, 83, 69, 56

1,5-Diazabicyclo[3.3.0]octane 112 97, 83, 69, 56

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of

diazabicyclooctane stereoisomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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